N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is an intricate organic compound known for its unique structural components and versatile applications in various scientific fields. This compound features a combination of an oxadiazole ring and phenoxy group, making it significant in chemical, biological, medicinal, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves several precise steps:
Formation of 1,2,4-Oxadiazole Ring: : Starting with the appropriate nitrile and amidoxime reagents, the oxadiazole ring is formed through a cyclization reaction.
Phenoxy Group Attachment: : The oxadiazole derivative is then reacted with 2-methoxy-4-chlorophenol under nucleophilic aromatic substitution conditions.
Introduction of Acetamide Group: : Finally, the ethyl acetamide is introduced via an amide coupling reaction using ethyl amine and acetic anhydride.
Industrial Production Methods
For industrial-scale production, the same synthetic route can be adapted with optimization for bulk reactants, controlled reaction parameters, and advanced purification techniques, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like KMnO₄.
Reduction: : Can be reduced using hydrogenation over palladium.
Substitution: : Nucleophilic or electrophilic substitution depending on the functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Halogenated solvents and appropriate catalysts.
Major Products
Oxidation: : Conversion to corresponding carboxylic acids.
Reduction: : Formation of reduced aromatic derivatives.
Substitution: : Variety of substituted derivatives depending on reactants.
Scientific Research Applications
N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is widely used in:
Chemistry: : As a building block in organic synthesis and material sciences.
Biology: : Investigating its role in biochemical pathways.
Industry: : Utilized in the development of advanced materials and chemical reagents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors. Its oxadiazole ring enables it to bind efficiently, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Unique Aspects
Compared to other phenoxy acetamides and oxadiazole derivatives, N-ethyl-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to:
Structural Diversity: : Combination of functional groups offering multiple reactive sites.
Versatility in Reactions: : Broad range of chemical reactions it can undergo.
Similar Compounds
Phenoxyacetic Acid Derivatives: : Share the phenoxy group.
1,2,4-Oxadiazole Derivatives: : Similarity in ring structure, differing in additional functional groups.
This compound's multifaceted nature ensures its relevance in several domains, making it a focal point of contemporary research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-21-18(24)12-26-16-10-9-15(11-17(16)25-3)19-22-20(27-23-19)14-7-5-13(2)6-8-14/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWYWENKRVKZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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